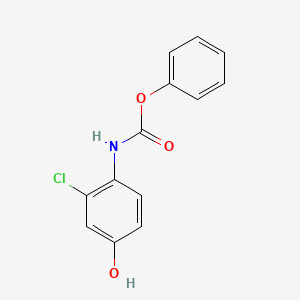

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenyl N-(2-chloro-4-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-11-8-9(16)6-7-12(11)15-13(17)18-10-4-2-1-3-5-10/h1-8,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDLNHLYEKFAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460979 | |

| Record name | Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796848-80-1 | |

| Record name | Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=796848-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate

Abstract

This technical guide provides an in-depth exploration of the synthesis of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate, a key intermediate in the manufacturing of advanced pharmaceuticals such as Lenvatinib[1]. The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the synthetic pathway, starting from 2-chloro-4-hydroxyaniline. It covers the underlying reaction mechanism, a detailed, field-tested experimental protocol, safety considerations, and methods for purification and characterization. The synthesis involves the reaction of 2-chloro-4-hydroxyaniline with phenyl chloroformate, a process that, while straightforward in principle, requires careful control of reaction conditions to ensure high purity and yield[2]. This guide emphasizes the causality behind experimental choices, grounding the practical steps in established chemical principles to ensure both reproducibility and a deeper mechanistic understanding.

Introduction and Strategic Importance

This compound is a vital chemical building block in modern organic synthesis. Its molecular architecture, featuring a substituted aniline core linked to a phenyl carbamate moiety, makes it a versatile precursor for more complex molecules[2]. The primary significance of this compound lies in its role as a documented reference standard and intermediate in the production of Lenvatinib, a multi-target receptor tyrosine kinase (RTK) inhibitor used in cancer therapy[1][2]. By inhibiting RTKs, it modulates critical signaling pathways involved in cell proliferation and survival, making its efficient and reliable synthesis a topic of considerable interest in medicinal chemistry[2].

The synthesis detailed herein follows a classic and robust method for carbamate formation: the reaction of an amine with a chloroformate derivative[3][4]. This guide focuses on providing a self-validating protocol that is both scalable and reliable, grounded in authoritative chemical literature.

Reaction Mechanism and Rationale

The formation of this compound proceeds via a nucleophilic acyl substitution reaction. The core of this transformation is the attack of the nucleophilic amino group of 2-chloro-4-hydroxyaniline on the electrophilic carbonyl carbon of phenyl chloroformate[5].

Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-chloro-4-hydroxyaniline attacks the carbonyl carbon of phenyl chloroformate. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation/Neutralization: The resulting protonated carbamate is deprotonated by a base, typically a tertiary amine like triethylamine (TEA). The base also serves the critical function of neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction[2][4]. The formation of triethylammonium chloride salt, which often precipitates from the reaction mixture, drives the reaction to completion.

The presence of the hydroxyl group on the aniline ring does not typically interfere under these conditions, as the amino group is a significantly stronger nucleophile. However, the choice of a non-nucleophilic base like triethylamine is crucial to prevent competing reactions.

Caption: Core reaction mechanism for carbamate synthesis.

Safety and Reagent Handling

A thorough understanding and implementation of safety protocols are paramount for this synthesis, primarily due to the hazardous nature of phenyl chloroformate.

| Reagent | CAS No. | Key Hazards | Handling Precautions |

| Phenyl Chloroformate | 1885-14-9 | Fatal if inhaled, causes severe skin burns and eye damage, harmful if swallowed, combustible liquid, corrosive to metals.[6][7] | Work exclusively in a chemical fume hood. Wear appropriate PPE, including respiratory protection, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7] Avoid contact with water and moisture.[8] Store in a tightly closed, corrosion-proof container in a cool, well-ventilated area away from bases and amines.[6][8] |

| 2-Chloro-4-hydroxyaniline | 95-85-2 | Harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction. | Avoid inhalation of dust and contact with skin and eyes. Use standard PPE. |

| Triethylamine (TEA) | 121-44-8 | Highly flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage. | Handle in a fume hood. Keep away from heat and ignition sources. Wear appropriate PPE. |

| Dichloromethane (DCM) | 75-09-2 | Suspected of causing cancer, causes skin and serious eye irritation. | Handle in a fume hood to avoid inhaling vapors. Wear appropriate PPE. |

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of this compound[2].

Materials & Equipment:

-

2-chloro-4-hydroxyaniline

-

Phenyl chloroformate

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice-water bath

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-hydroxyaniline (1.0 eq.) and triethylamine (1.1-1.2 eq.) in anhydrous dichloromethane. The use of an anhydrous solvent is critical to prevent hydrolysis of the highly reactive phenyl chloroformate.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This step is crucial to control the exothermic reaction and prevent the formation of potential byproducts.

-

Reagent Addition: Add phenyl chloroformate (1.05 eq.), either neat or dissolved in a small amount of anhydrous DCM, to a dropping funnel. Add the phenyl chloroformate solution dropwise to the stirred aniline solution over 20-30 minutes. A slow, controlled addition is essential to maintain the low temperature and ensure a homogenous reaction. A precipitate of triethylammonium chloride may form immediately or during the addition[5].

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction proceeds to completion. Progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Extraction:

-

Once the reaction is complete, wash the mixture with distilled water to remove the triethylammonium chloride salt and any excess triethylamine.

-

Transfer the mixture to a separatory funnel, separate the organic layer (DCM), and wash it sequentially with a dilute acid solution (e.g., 1N HCl) to remove any remaining amine, followed by brine.

-

Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent[9].

-

-

Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the final, high-purity this compound[2].

Caption: Experimental workflow for the synthesis of the target carbamate.

Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | The spectrum should show distinct signals for the aromatic protons on both phenyl rings, the N-H proton of the carbamate, and the O-H proton of the phenol. The integration of these signals should correspond to the number of protons in the structure. |

| ¹³C NMR | Confirmation of the carbon skeleton. | The spectrum will display characteristic peaks for the carbonyl carbon of the carbamate group (typically in the 150-160 ppm range), as well as signals for all aromatic carbons. |

| Mass Spec (MS) | Molecular weight confirmation. | The mass spectrum should show a molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of C₁₃H₁₀ClNO₃ (263.68 g/mol ). The isotopic pattern for one chlorine atom should also be visible. |

| FT-IR | Identification of key functional groups. | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), O-H stretching (broad, around 3400-3200 cm⁻¹), C=O stretching of the carbamate (around 1730-1700 cm⁻¹), and C-O stretching. |

| Melting Point | Purity assessment. | A sharp, defined melting point range indicates high purity. This can be compared to literature values if available. |

Conclusion

The synthesis of this compound from 2-chloro-4-hydroxyaniline and phenyl chloroformate is a robust and well-established procedure. This guide provides a detailed framework for this synthesis, emphasizing the mechanistic rationale behind the experimental steps and the critical importance of safety protocols. By carefully controlling reaction conditions, particularly temperature and the exclusion of moisture, researchers can reliably produce this valuable intermediate in high yield and purity. The successful application of this protocol is fundamental for downstream applications, including the development and manufacturing of important therapeutic agents.

References

-

Title: Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

-

Title: Carbamate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: National Institutes of Health (NIH) URL: [Link]

- Title: Process for preparation of phenyl carbamate derivatives Source: Google Patents URL

-

Title: Continuous Synthesis of Carbamates from CO2 and Amines Source: ACS Omega URL: [Link]

- Title: Production of phenyl carbamates Source: Google Patents URL

-

Title: Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests Source: PubMed Central (PMC) URL: [Link]

- Title: Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate Source: Google Patents URL

- Title: Preparation method for 2,3-dichloro-4-hydroxyaniline Source: Google Patents URL

-

Title: this compound | CAS 796848-80-1 Source: Veeprho URL: [Link]

- Title: A process for the preparation of phenylcarbamates Source: Google Patents URL

-

Title: ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Source: ResearchGate URL: [Link]

-

Title: Urea Formation - Phenyl Chloroformates Source: Common Organic Chemistry URL: [Link]

-

Title: Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 Source: National Institutes of Health (NIH) URL: [Link]

-

Title: (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols Source: ResearchGate URL: [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. benchchem.com [benchchem.com]

- 3. Carbamate - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate, a key intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors such as Lenvatinib. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and analytical sciences by synthesizing available data with established scientific principles.

Molecular Identity and Structure

This compound is a substituted aromatic carbamate. Its molecular structure, characterized by a phenyl carbamate moiety linked to a 2-chloro-4-hydroxyphenyl group, dictates its chemical reactivity and physical properties.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | Phenyl (2-chloro-4-hydroxyphenyl)carbamate | [1] |

| CAS Number | 796848-80-1 | [1][2] |

| Molecular Formula | C₁₃H₁₀ClNO₃ | [2] |

| Molecular Weight | 263.68 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)O)Cl | [2] |

| InChI Key | LBDLNHLYEKFAHH-UHFFFAOYSA-N | [2] |

| Appearance | Off-white powder | [2] |

The molecular architecture features two aromatic rings bridged by a carbamate linkage. The ortho-chloro substituent on the aniline ring introduces steric hindrance and influences the electronic environment of the molecule. The para-hydroxyl group, a hydrogen bond donor and acceptor, significantly impacts the compound's solubility and potential for intermolecular interactions.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug intermediate is paramount for process development, formulation, and ensuring the quality of the final active pharmaceutical ingredient (API).

Table 2: Key Physicochemical Parameters

| Property | Value | Method | Source |

| Melting Point | Not experimentally determined. Parent compound (Phenyl carbamate) melts at 149-152 °C. | - | [2] |

| Boiling Point | 392.1 ± 42.0 °C | Predicted | [2] |

| Water Solubility | Limited | Qualitative | [2] |

| Organic Solvent Solubility | Soluble in common organic solvents | Qualitative | [2] |

| pKa (Phenolic Hydroxyl) | ~9.5 | Predicted | [2] |

| logP (Octanol-Water Partition Coefficient) | 3.4 (Calculated XLogP3 for a similar isomer) | Calculated | [2] |

Melting Point

Solubility Profile

The compound is described as having limited solubility in water and being soluble in organic solvents.[2] The presence of the polar hydroxyl and carbamate groups provides some capacity for hydrogen bonding with water, but the overall lipophilicity, suggested by a calculated logP of a similar isomer being 3.4, dominates, leading to poor aqueous solubility.[2] For drug development purposes, solubility in a range of organic solvents such as methanol, ethanol, acetone, and dichloromethane would be critical for reaction and purification processes.

Acidity (pKa)

The phenolic hydroxyl group is the most acidic proton in the molecule. Its predicted pKa of approximately 9.5 is a crucial parameter.[2] This value indicates that the compound will be predominantly in its neutral form at physiological pH but can be deprotonated under basic conditions. This property is vital for designing extraction and purification strategies and understanding its behavior in different pH environments.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity. For a similar isomer, a calculated XLogP3 value of 3.4 is reported, suggesting a significant degree of lipophilicity.[2] This is consistent with the observed low water solubility. High lipophilicity can influence a compound's absorption and distribution properties, as well as its potential for binding to plasma proteins.

Synthesis and Purification

This compound is typically synthesized via the reaction of 2-chloro-4-hydroxyaniline with phenyl chloroformate.[2] This reaction is generally carried out in an inert organic solvent, such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.[2]

Caption: Synthetic route for this compound.

Purification of the crude product is typically achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.[2] The choice of purification method will depend on the impurity profile of the crude material.

Spectroscopic Characterization

While specific experimental spectra for this compound are not publicly available, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the 2-chloro-4-hydroxyphenyl ring will exhibit a specific splitting pattern influenced by the chloro and hydroxyl substituents. The phenolic -OH and the carbamate N-H protons will likely appear as broad singlets, and their chemical shifts may be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbonyl carbon of the carbamate group will have a characteristic chemical shift in the range of 150-160 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with their specific shifts influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

N-H stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C=O stretch (carbamate): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C-N stretch: A band in the 1200-1350 cm⁻¹ region.

-

C-O stretch: Bands in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 263 and 265 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation pathways for phenyl carbamates involve cleavage of the carbamate bond, leading to fragments corresponding to the isocyanate and phenol moieties.

Stability and Degradation

The stability of this compound is a critical factor for its storage and handling.

-

Hydrolytic Stability: Carbamates can undergo hydrolysis under both acidic and basic conditions to yield the corresponding amine, alcohol (phenol in this case), and carbon dioxide.[2] The rate of hydrolysis is influenced by pH and temperature. The presence of the electron-withdrawing chloro group may affect the stability of the carbamate linkage.

-

Thermal Stability: As a solid with a predicted high boiling point, the compound is expected to be thermally stable at ambient temperatures. However, at elevated temperatures, decomposition may occur.

-

Photostability: Aromatic carbamates can be susceptible to photodegradation upon exposure to UV light.[3][4] This can lead to the formation of various degradation products, and therefore, the compound should be stored protected from light.

Biological and Toxicological Profile (Predictive)

As an intermediate in the synthesis of Lenvatinib, this compound itself is not intended for therapeutic use. However, understanding its potential biological activity and toxicity is crucial for occupational safety and for assessing the impurity profile of the final drug product.

Predicted Biological Activity

The parent drug, Lenvatinib, is a multi-kinase inhibitor that targets VEGFR, FGFR, PDGFR, KIT, and RET.[5][6] While this intermediate is unlikely to possess the same potent and specific activity as the final, more complex drug molecule, the presence of the substituted phenyl ring and carbamate moiety suggests a potential for some level of interaction with biological targets.

Predicted Metabolic Pathways

The metabolism of phenyl carbamates often involves hydrolysis of the carbamate bond by esterases, leading to the formation of the corresponding phenol and amine.[7] Additionally, the aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, which can introduce hydroxyl groups.[8]

Caption: Predicted metabolic pathways for this compound.

Predicted ADME Profile

Based on its physicochemical properties:

-

Absorption: Its high lipophilicity suggests that it could be readily absorbed across biological membranes if administered orally.

-

Distribution: The compound is likely to have a significant volume of distribution and may exhibit binding to plasma proteins.

-

Metabolism: As discussed, it is expected to be metabolized in the liver.

-

Excretion: The metabolites are likely to be more polar and would be excreted via the kidneys or bile.

Toxicological Considerations

The toxicological profile of this compound has not been extensively studied. However, considerations can be drawn from its structural components:

-

Chlorinated Phenols: Chlorinated phenols as a class are known to have varying degrees of toxicity, with potential effects on the liver and other organs.[9][10][11]

-

Lenvatinib Toxicity: The parent drug, Lenvatinib, has a known toxicity profile that includes hypertension, gastrointestinal issues, and potential for cardiac and liver toxicity.[9][10][11][12][13] While the intermediate will not share the same target-specific toxicities, it is a prudent measure to handle it with appropriate safety precautions in a laboratory or manufacturing setting.

Experimental Protocols

The following are generalized, self-validating protocols for the determination of key physicochemical properties.

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental property that provides information about the purity of a crystalline solid. A sharp melting range is indicative of high purity, while a broad and depressed range suggests the presence of impurities.

Protocol:

-

Ensure the melting point apparatus is calibrated using certified standards.

-

Finely powder a small amount of the dried sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (T1) and the temperature at which the last solid melts (T2).

-

The melting range is reported as T1-T2.

-

Perform the measurement in triplicate to ensure reproducibility.

Caption: Workflow for melting point determination.

Aqueous Solubility Determination (OECD 105 Flask Method)

Causality: This method determines the saturation concentration of the compound in water at a specific temperature, which is a critical parameter for understanding its environmental fate and behavior in aqueous systems.

Protocol:

-

Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Seal the flask and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

Allow the suspension to settle.

-

Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.

-

Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV.

-

The determined concentration represents the aqueous solubility at that temperature.

-

The experiment should be performed in triplicate.

LogP Determination (Shake-Flask Method)

Causality: This method directly measures the partitioning of the compound between an aqueous and a lipophilic phase, providing a quantitative measure of its lipophilicity.

Protocol:

-

Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Dissolve a known amount of the compound in either the n-octanol or water phase.

-

Combine the two phases in a separatory funnel in a defined volume ratio (e.g., 1:1).

-

Shake the funnel for a predetermined time to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

The experiment should be performed at a constant temperature and repeated for reproducibility.

Conclusion

This compound is a vital chemical intermediate with a distinct set of physicochemical properties that are crucial for its successful application in pharmaceutical synthesis. This guide has provided a detailed overview of its molecular structure, key physical and chemical characteristics, synthetic route, and predicted biological and toxicological profiles. The inclusion of standardized experimental protocols offers a practical framework for the in-house characterization of this and similar compounds. A comprehensive understanding of these properties is essential for ensuring process efficiency, product quality, and safety in the development of life-saving medicines.

References

-

Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. (2019). Crimson Publishers. [Link]

-

Toxicological profile of chlorophenols and their derivatives in the environment: the public health perspective. (n.d.). PubMed. [Link]

-

Toxicological Profile for Chlorophenols. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

-

Systematic meta-analysis of the toxicities and side effects of the targeted drug lenvatinib. (2024). Frontiers. [Link]

-

Direct photodegradation of aromatic carbamate pesticides. (2023). ScienceDirect. [Link]

-

Lenvatinib Disease Interactions. (n.d.). Drugs.com. [Link]

-

ADME Properties of PAS1-PAS9 and Lenvatinib. (n.d.). ResearchGate. [Link]

-

Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides. (1996). PubMed. [Link]

-

A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (n.d.). PMC. [Link]

-

Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. (2025). PubMed. [Link]

-

Felbamate in vitro metabolism by rat liver microsomes. (1991). PubMed. [Link]

-

Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. (n.d.). PMC. [Link]

- Process for preparation of phenyl carbamate derivatives. (n.d.).

-

Compound: LENVATINIB (CHEMBL1289601). (n.d.). ChEMBL. [Link]

-

Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. (n.d.). Thieme Connect. [Link]

-

SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]

-

Photodegradation of some alkyl N-arylcarbamates. (1980). ACS Publications. [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. (n.d.). ResearchGate. [Link]

-

Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils. (2022). MDPI. [Link]

-

In vitro drug metabolism using liver microsomes. (2004). PubMed. [Link]

-

Photodegradation of the carbamate insecticide pirimicarb. (1993). PubMed. [Link]

- Production of phenyl carbamates. (n.d.).

-

Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. (2022). ACS Publications. [Link]

-

Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. (n.d.). PMC. [Link]

-

The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. (n.d.). eScholarship. [Link]

-

Phenyl carbamate end-capped oligoesters: a model for hydrolytic stability of ester-based urethanes. (n.d.). ResearchGate. [Link]

-

Qualitative structure-metabolism relationships in the hydrolysis of carbamates. (2010). PubMed. [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. (2016). PubMed. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. [Link]

-

Phenyl carbamate. (n.d.). PubChem. [Link]

-

Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (n.d.). PMC. [Link]

-

IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. (2014). Material Science Research India. [Link]

-

This compound. (n.d.). Veeprho. [Link]

-

Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate. (n.d.). PMC. [Link]

-

Phenyl N-(5-chloro-2-nitrophenyl)carbamate. (n.d.). PMC. [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. [Link]

-

Overview of lenvatinib as a targeted therapy for advanced hepatocellular carcinoma. (2021). PMC. [Link]

-

Lenvatinib mesylate. (n.d.). Patsnap Synapse. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. benchchem.com [benchchem.com]

- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 4. Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of lenvatinib as a targeted therapy for advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lenvatinib mesylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Felbamate in vitro metabolism by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Systematic meta-analysis of the toxicities and side effects of the targeted drug lenvatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Systematic meta-analysis of the toxicities and side effects of the targeted drug lenvatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. drugs.com [drugs.com]

IUPAC name Phenyl (2-chloro-4-hydroxyphenyl)carbamate

An In-depth Technical Guide to Phenyl (2-chloro-4-hydroxyphenyl)carbamate: Synthesis, Characterization, and Biological Postulates

This guide provides a comprehensive technical overview of Phenyl (2-chloro-4-hydroxyphenyl)carbamate, a molecule situated at the intersection of phenolic and carbamate chemistries. Given its unique structural motifs—a chlorinated and hydroxylated phenyl ring linked to a phenyl carbamate—this compound presents intriguing possibilities for applications in medicinal chemistry and materials science. This document outlines a proposed synthetic pathway, robust analytical characterization methods, and a hypothesis regarding its potential biological activity, grounded in established chemical principles and data from structurally analogous compounds.

Part 1: Synthesis and Mechanistic Rationale

The synthesis of Phenyl (2-chloro-4-hydroxyphenyl)carbamate can be efficiently achieved through a well-established reaction in organic chemistry: the reaction of an alcohol (in this case, a phenol) with an isocyanate. This method is favored for its high yield and specificity. The proposed synthetic route involves the reaction of 2-chloro-4-hydroxyphenol with phenyl isocyanate.

Proposed Synthetic Protocol:

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-chloro-4-hydroxyphenol in anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Initiation of Reaction: To the stirred solution, add 1.05 equivalents of phenyl isocyanate dropwise at room temperature. The slight excess of phenyl isocyanate ensures the complete consumption of the starting phenol.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield Phenyl (2-chloro-4-hydroxyphenyl)carbamate as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of phenyl isocyanate with atmospheric moisture, which would lead to the formation of undesired urea byproducts.

-

Aprotic Solvent: An aprotic solvent is selected to avoid any reaction with the highly electrophilic isocyanate group.

-

Dropwise Addition: The dropwise addition of the isocyanate helps to control the reaction rate and dissipate any heat generated, preventing potential side reactions.

Caption: Proposed synthetic workflow for Phenyl (2-chloro-4-hydroxyphenyl)carbamate.

Part 2: Physicochemical and Analytical Characterization

A thorough characterization is essential to confirm the identity, purity, and properties of the newly synthesized Phenyl (2-chloro-4-hydroxyphenyl)carbamate. The following table summarizes its predicted physicochemical properties based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₀ClNO₃ |

| Molecular Weight | 263.68 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Estimated 150-170 °C |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone), sparingly soluble in water |

Analytical Workflow:

A multi-technique approach is recommended for the unambiguous structural elucidation and purity assessment of the final compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show distinct signals for the aromatic protons on both phenyl rings, as well as a characteristic signal for the N-H proton of the carbamate linkage.

-

¹³C NMR: Will provide information on the number and chemical environment of all carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups, including the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1700 cm⁻¹), and C-O stretches.

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide fragmentation patterns that can further support the proposed structure.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound, an HPLC method should be developed using a suitable column (e.g., C18) and mobile phase.

Caption: Analytical workflow for structural and purity confirmation.

Part 3: Postulated Biological Activity and Mechanism of Action

The carbamate functional group is a well-known pharmacophore present in a variety of bioactive compounds, most notably as cholinesterase inhibitors. The presence of a chlorinated phenol moiety can also contribute to biological activity, including antimicrobial and anticancer effects.

Hypothesis: Inhibition of Acetylcholinesterase (AChE)

Based on its structural similarity to known carbamate-based AChE inhibitors like rivastigmine and physostigmine, it is hypothesized that Phenyl (2-chloro-4-hydroxyphenyl)carbamate may act as an inhibitor of acetylcholinesterase.

Proposed Mechanism of Action:

-

Binding to AChE: The compound is proposed to bind to the active site of the AChE enzyme.

-

Carbamoylation: The carbamate moiety then reacts with a serine residue in the active site, leading to the carbamoylation of the enzyme.

-

Enzyme Inactivation: This carbamoylation results in the temporary inactivation of AChE, preventing it from breaking down the neurotransmitter acetylcholine.

-

Increased Acetylcholine Levels: The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.

This proposed mechanism could have therapeutic implications for neurodegenerative diseases such as Alzheimer's disease, where there is a deficit in cholinergic function.

Caption: Postulated signaling pathway for the inhibition of Acetylcholinesterase.

Disclaimer: The biological activities and mechanisms proposed in this section are hypothetical and based on structural analogy. Experimental validation is required to confirm these postulates.

References

-

Synthesis of Carbamates

- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure

- Source: Wiley

-

URL: [Link]

-

Spectroscopic Identification of Organic Compounds

- Title: Spectrometric Identific

- Source: Wiley

-

URL: [Link]

-

Carbamates as Cholinesterase Inhibitors

- Title: Carbam

- Source: National Center for Biotechnology Inform

-

URL: [Link]

Foreword: The Carbamate Moiety as a Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Molecular Structure of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate

In the landscape of medicinal chemistry, the carbamate functional group (-O-CO-NH-) stands out as a cornerstone of molecular design.[1] Structurally a hybrid of an ester and an amide, the carbamate linkage offers a unique combination of chemical stability, conformational rigidity, and hydrogen bonding capabilities.[2][3] These attributes have cemented its role not only as a bioisostere for the proteolytically labile peptide bond but also as a key pharmacophoric element in numerous approved therapeutic agents.[2][3][4][5] Carbamates are integral to drugs treating a wide array of diseases, from neurodegenerative disorders to cancer.[4][5] This guide delves into the specific molecular architecture of this compound, a compound of significant interest due to its role as a key intermediate and its intrinsic biological activity as a kinase modulator.[6][7] We will dissect its structural features, synthesis, and characterization, providing a comprehensive resource for researchers in drug development.

Molecular Architecture and Physicochemical Profile

The molecular framework of this compound is characterized by two aromatic systems bridged by the core carbamate functional group.[6] The primary structure consists of a phenyl ring, forming the ester portion of the carbamate, which is linked to a substituted aniline derivative. This aniline ring is specifically functionalized with a chloro substituent at the 2-position (ortho to the nitrogen) and a hydroxyl group at the 4-position (para to the nitrogen).[6]

This specific arrangement of atoms and functional groups dictates the molecule's chemical identity and its physicochemical properties, which are fundamental to its reactivity and biological function.

| Identifier | Value |

| IUPAC Name | Phenyl (2-chloro-4-hydroxyphenyl)carbamate[7] |

| CAS Number | 796848-80-1[6][7][8][9] |

| Molecular Formula | C₁₃H₁₀ClNO₃[7][9][10] |

| Molecular Weight | 263.68 g/mol [7][9] |

| SMILES | O=C(OC1=CC=CC=C1)NC2=CC=C(O)C=C2Cl[6][7] |

| InChI Key | InChI=1S/C13H10ClNO3/c14-11-8-9(16)6-7-12(11)15-13(17)18-10-4-2-1-3-5-10/h1-8,16H,(H,15,17)[7] |

Key Structural Insights:

-

Conformational Characteristics : The molecule generally adopts a near-planar conformation, a feature enhanced by the extended conjugation across the phenyl ring, the carbamate linkage, and the substituted aniline ring.[6] The delocalization of the nitrogen's lone pair electrons into the carbonyl group imparts a degree of double-bond character to the C-N bond, restricting rotation and contributing to this planarity.[2][3]

-

Substituent Effects : The electronic and steric environment of the molecule is significantly influenced by its substituents. The chloro group at the ortho position introduces considerable steric hindrance and acts as an electron-withdrawing group via induction.[6] Conversely, the hydroxyl group at the para position is an electron-donating group through resonance, influencing the electron density distribution across the aromatic ring.[6]

-

Hydrogen Bonding : The presence of the N-H proton and the hydroxyl group's proton makes the molecule a hydrogen bond donor, while the carbonyl oxygen, hydroxyl oxygen, and chlorine atom can act as hydrogen bond acceptors. This capacity for hydrogen bonding is critical for its solid-state arrangement and its potential interactions with biological targets.[2][6]

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

The synthesis of aryl carbamates is a well-established field with multiple methodologies available, ranging from classical approaches using hazardous reagents like phosgene to modern, greener alternatives.[2][11]

Standard Synthetic Protocol

The most direct and commonly cited synthesis for this compound involves the reaction of 2-chloro-4-hydroxyaniline with phenyl chloroformate.[6] This is a nucleophilic acyl substitution reaction where the amino group of the aniline attacks the electrophilic carbonyl carbon of the chloroformate.

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Preparation : Dissolve 2-chloro-4-hydroxyaniline in a suitable anhydrous organic solvent, such as dichloromethane, in a reaction flask under an inert atmosphere.

-

Base Addition : Add a slight excess of a tertiary amine base, like triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct that is formed during the reaction.[6]

-

Reactant Addition : Cool the mixture in an ice bath and slowly add an equimolar amount of phenyl chloroformate dropwise while stirring.

-

Reaction : Allow the reaction to proceed at room temperature for a designated period (typically monitored by Thin Layer Chromatography) until the starting material is consumed.

-

Workup : Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute acid, water, and brine.

-

Purification : Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system or by column chromatography, to yield the pure compound.[6]

Chemical Reactivity

The molecule's reactivity is governed by its three primary functional regions: the substituted phenyl ring, the hydroxyl group, and the carbamate linkage.

-

Carbamate Hydrolysis : The carbamate group is susceptible to hydrolysis under either acidic or basic conditions, which cleaves the molecule to yield phenol, carbon dioxide, and 2-chloro-4-aminophenol.[4][6] This stability is a key consideration in its application as a prodrug moiety.[4]

-

Hydroxyl Group Reactions : The phenolic hydroxyl group can undergo oxidation to form quinone-like structures or be alkylated/acylated to form ethers/esters.[6]

-

Aromatic Ring Substitution : The chloro-hydroxyphenyl ring can potentially undergo further electrophilic aromatic substitution, with the directing effects dictated by the activating hydroxyl group and the deactivating chloro and carbamate groups.

Spectroscopic and Crystallographic Characterization

Elucidation of the precise molecular structure relies on a combination of spectroscopic and analytical techniques. While a complete dataset for this specific molecule is not publicly available, its expected spectral characteristics can be reliably predicted based on its functional groups and data from structurally analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (δ 6.5-8.0 ppm) for the 7 protons on the two rings; a singlet for the N-H proton (often broad); a singlet for the O-H proton.[12][13] |

| ¹³C NMR | Multiple signals in the aromatic region (δ 110-160 ppm); a characteristic signal for the carbonyl carbon (C=O) around δ 150-160 ppm.[12] |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3400-3200); N-H stretch (~3300); strong C=O stretch (~1730-1700); C-O stretch (~1250-1200); C-N stretch (~1400-1350).[14] |

| Mass Spec. | Molecular ion peak [M]⁺ at m/z ≈ 263.7, along with characteristic fragmentation patterns corresponding to the loss of the phenoxy group or cleavage of the carbamate bond. |

| Crystallography | Expected to form crystalline solids. Crystal packing would likely be dominated by intermolecular N-H···O hydrogen bonds, forming chains or sheets, a common feature in related carbamate structures.[6][15][16] |

Protocol: Characterization by High-Performance Liquid Chromatography (HPLC)

Rationale : HPLC is the preferred method for the analysis of thermally labile compounds like carbamates, as techniques like gas chromatography can cause degradation in the hot injector port.[17][18]

Step-by-Step Methodology:

-

Sample Preparation : Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

Instrumentation : Utilize an HPLC system equipped with a UV detector (or a Mass Spectrometer for LC-MS).

-

Chromatographic Conditions :

-

Column : A reverse-phase C18 column is typically effective for separating carbamates.[18]

-

Mobile Phase : A gradient elution using a mixture of water (A) and acetonitrile (B), both potentially containing a small amount of formic acid to improve peak shape.

-

Flow Rate : A standard flow rate of 1.0 mL/min.

-

Detection : Monitor the elution using a UV detector set to a wavelength where the aromatic rings show strong absorbance (e.g., 220-280 nm).[18]

-

-

Analysis : Inject the sample and record the chromatogram. The retention time of the peak corresponding to the compound is used for identification, and the peak area is used for quantification against a calibration curve prepared from reference standards.

Caption: Standard workflow for HPLC analysis of the title compound.

Biological Significance and Applications in Drug Development

The structural features of this compound make it a molecule of considerable interest in pharmacology and drug development.

Mechanism of Action: Kinase Inhibition

The compound has been identified as a modulator of kinase activity.[6] Specifically, it can act as an inhibitor of receptor tyrosine kinases (RTKs). RTKs are crucial components of cell signaling pathways that regulate fundamental processes like cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. By binding to the kinase domain, this compound can block the downstream signaling cascade, making it a valuable scaffold for the development of anticancer therapeutics.[6]

Caption: Role as a Receptor Tyrosine Kinase (RTK) inhibitor.

Role as a Pharmaceutical Intermediate

Beyond its intrinsic activity, this compound serves as a well-documented reference standard and a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[6][7] It is notably used in the manufacturing pathway of Lenvatinib, a multi-kinase inhibitor approved for the treatment of various types of cancer.[7] Its purity and precise characterization are therefore critical for quality control in pharmaceutical manufacturing.[7]

Conclusion

This compound is more than a simple organic molecule; it is a convergence of key structural motifs that are highly relevant to modern medicinal chemistry. Its architecture, defined by the stable carbamate bridge and the specifically substituted aromatic rings, provides a foundation for its biological activity as a kinase inhibitor and its utility as a synthetic intermediate. A thorough understanding of its structure, synthesis, and analytical characterization, as detailed in this guide, is essential for scientists and researchers aiming to leverage this compound and the broader class of carbamates in the ongoing pursuit of novel therapeutics.

References

- Benchchem. (n.d.). This compound | 796848-80-1.

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

-

Tomašić, T., & Mašič, L. P. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 63(3), 371–385. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

Shapatov, F. (n.d.). CARBAMATES AND BIS CARBAMATES IN MEDICINAL CHEMISTRY. PORTFOLIO@AFU. Retrieved from [Link]

-

ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2017). Various Approaches for the Synthesis of Organic Carbamates. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 796848-80-1. Retrieved from [Link]

-

Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative study between the published analysis methods for carbamates. Retrieved from [Link]

-

U.S. Geological Survey. (1990). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Retrieved from [Link]

-

Li, W., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. Retrieved from [Link]

-

Pampaloni, G. (2014). Recent Advances in the Chemistry of Metal Carbamates. Coordination Chemistry Reviews, 258, 28–51. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic methods of carbamate synthesis. Retrieved from [Link]

-

Fairweather, K. A., et al. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(5), 798-802. Retrieved from [Link]

-

Fun, H.-K., et al. (2009). Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1037. Retrieved from [Link]

-

Kráľová, K., et al. (2009). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. Molecules, 14(8), 2859–2867. Retrieved from [Link]

-

Zhu, L., et al. (2012). Phenyl N-(5-chloro-2-nitrophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2547. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). SUPPORTING INFORMATION. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of phenyl carbamate derivatives.

- Google Patents. (n.d.). Production of phenyl carbamates.

-

Chinese Journal of Pesticide Science. (n.d.). Synthesis and biological activity of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylcarbamate. Retrieved from [Link]

-

Singh, H., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Beilstein Journal of Organic Chemistry, 19, 698–704. Retrieved from [Link]

-

Fun, H.-K., et al. (2012). Crystal structure of phenyl N-(4-nitrophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o185. Retrieved from [Link]

-

Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(12), x221015. Retrieved from [Link]

-

MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 796848-80-1 | Product Name : this compound. Retrieved from [Link]

-

Jarošová, V. G., et al. (2015). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. Molecules, 20(10), 19151–19166. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portfolio.afu.uz [portfolio.afu.uz]

- 6. This compound | 796848-80-1 | Benchchem [benchchem.com]

- 7. veeprho.com [veeprho.com]

- 8. 796848-80-1|Phenyl (2-chloro-4-hydroxyphenyl)carbamate|BLD Pharm [bldpharm.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound | C13H10ClNO3 | CID 11277058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenyl N-(5-chloro-2-nitrophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. taylorfrancis.com [taylorfrancis.com]

- 18. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]

An In-Depth Technical Guide to the Core Mechanism of Action of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate

Executive Summary

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is a molecule of significant interest within the drug development landscape, primarily recognized as a pivotal intermediate in the synthesis of the multi-kinase inhibitor, Lenvatinib. While extensive public data on the specific biological activity of this intermediate is limited, its structural features—a carbamate scaffold and a substituted 2-chloro-4-hydroxyphenyl moiety—strongly suggest a plausible, albeit likely modest, intrinsic biological activity. This guide provides an in-depth analysis of the inferred mechanisms of action of this compound, focusing on its potential as a kinase inhibitor, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and as an acetylcholinesterase inhibitor. By examining its chemical properties, its role in the synthesis of a potent therapeutic agent, and the structure-activity relationships of analogous compounds, we present a comprehensive technical overview for researchers, scientists, and drug development professionals. This document is intended to serve as a foundational resource, offering both a theoretical framework for the compound's mechanism of action and practical, field-proven experimental protocols for its empirical validation.

Introduction: The Chemical and Therapeutic Landscape

The therapeutic potential of a small molecule is often dictated by the pharmacophoric elements that constitute its structure. In the case of this compound, two key features are immediately apparent: the carbamate linker and the substituted aromatic ring.

The Carbamate Scaffold in Medicinal Chemistry

The carbamate group is a cornerstone in modern drug design, frequently employed as a bioisostere for the amide bond.[1] Its widespread use is attributable to its enhanced chemical and proteolytic stability, which can significantly improve a drug candidate's pharmacokinetic profile.[1] Furthermore, the carbamate moiety can increase cell membrane permeability, a crucial factor for targeting intracellular proteins.[1] Its ability to participate in hydrogen bonding and impose conformational constraints allows for the fine-tuning of interactions with biological targets.[1]

The 2-Chloro-4-Hydroxyphenyl Moiety as a Pharmacophore

The 2-chloro-4-hydroxyphenyl group is a recognized pharmacophore in the realm of kinase inhibitors. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the ATP-binding pocket of a kinase. The ortho-positioned chlorine atom, being electron-withdrawing and lipophilic, can enhance binding affinity through steric interactions and by influencing the electronic properties of the phenyl ring.[2] This substitution pattern is a key feature of numerous kinase inhibitors, underscoring its importance in achieving potent and selective inhibition.

Contextualizing this compound

Given that this compound is a direct precursor to Lenvatinib, a potent inhibitor of multiple receptor tyrosine kinases, it is logical to hypothesize that this intermediate possesses some intrinsic affinity for the same biological targets.[2][3] This guide, therefore, explores the compound's likely mechanisms of action, not as a therapeutic agent in its own right, but as a molecule with a biological signature that is informative for the development of the final active pharmaceutical ingredient.

Inferred Mechanism of Action: A Multi-faceted Hypothesis

Based on its structural components and its relationship to Lenvatinib, a dual mechanism of action for this compound can be postulated.

Primary Inferred Activity: Kinase Inhibition (VEGFR-2 as a Prime Target)

The most probable biological activity of this compound is the inhibition of receptor tyrosine kinases (RTKs), with VEGFR-2 being a prime candidate.[2][4] Lenvatinib is a potent inhibitor of VEGFR-1, -2, and -3, and it is the 2-chloro-4-hydroxyphenyl portion of the molecule that engages with the kinase active site.[4]

Postulated Binding Interactions and Pharmacophore Model

The pharmacophore of this compound for kinase inhibition can be defined by the following key features:

-

Hydrogen Bond Acceptor/Donor: The hydroxyl group at the 4-position of the phenyl ring is critical for forming a hydrogen bond with the kinase hinge region, a common interaction for ATP-competitive inhibitors.

-

Hydrophobic Regions: The two phenyl rings provide hydrophobic surfaces that can engage with non-polar residues in the ATP-binding pocket.

-

Halogen Bond/Steric Interaction: The chlorine atom at the 2-position can participate in halogen bonding or favorable steric interactions within the active site, contributing to binding affinity.[2]

Caption: Pharmacophore model for kinase inhibition.

Downstream Signaling Pathway

Inhibition of VEGFR-2 by this compound would block the binding of VEGF, thereby preventing receptor dimerization and autophosphorylation. This would, in turn, inhibit the downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival, the hallmarks of angiogenesis.

Caption: Postulated inhibition of the VEGFR-2 signaling pathway.

Secondary Inferred Activity: Acetylcholinesterase Inhibition

The carbamate functional group is a well-established pharmacophore for the inhibition of acetylcholinesterase (AChE).[5][6] Carbamate-based drugs, such as rivastigmine, are used in the treatment of Alzheimer's disease.[5] Therefore, it is plausible that this compound exhibits some level of AChE inhibitory activity.

Postulated Mechanism

Carbamates act as pseudo-irreversible inhibitors of AChE by carbamylating a serine residue within the enzyme's active site. This forms a stable carbamyl-enzyme complex that is much slower to hydrolyze than the acetylated enzyme intermediate formed with the natural substrate, acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft.

Structure-Activity Relationship (SAR) Insights

Experimental Validation and Characterization: A Practical Guide

To empirically validate the inferred mechanisms of action, a series of well-established experimental protocols can be employed.

Synthesis and Purification Protocol

This compound can be synthesized via a straightforward nucleophilic substitution reaction.[3][8]

Materials:

-

4-Amino-3-chlorophenol hydrochloride

-

Phenyl chloroformate

-

Sodium bicarbonate (NaHCO₃)

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Water

-

Ethyl acetate

-

Heptane

-

Standard laboratory glassware and equipment

Procedure:

-

Suspend 4-amino-3-chlorophenol hydrochloride in 2-MeTHF and cool the suspension to 0-5 °C.[9]

-

Slowly add a solution of NaHCO₃ in water, maintaining the temperature below 10 °C.[9]

-

Add a solution of phenyl chloroformate in 2-MeTHF dropwise, keeping the temperature below 10 °C.[9]

-

Stir the mixture at 0-5 °C and monitor the reaction progress by TLC until the starting material is consumed.[9]

-

Separate the organic and aqueous phases. The organic phase contains the desired product.

-

The crude product can be purified by crystallization from a mixture of ethyl acetate and heptane.[8]

In Vitro Kinase Inhibition Assay Protocol (VEGFR-2)

A common method to assess kinase inhibition is through a luminescence-based assay that measures ATP consumption.[10][11]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound (dissolved in DMSO)

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 384-well plate, add the compound dilutions, VEGFR-2 kinase, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Acetylcholinesterase Inhibition Assay Protocol (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

In a 96-well plate, add the AChE enzyme solution, DTNB solution, and the compound dilutions.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, ATCI.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes).

-

The rate of the reaction is determined by the change in absorbance over time.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Role in Drug Development: The Lenvatinib Synthesis Case Study

The primary significance of this compound in drug development is its role as a key intermediate in the synthesis of Lenvatinib.[3][8]

The Synthetic Pathway to Lenvatinib

Following its synthesis, this compound is reacted with cyclopropylamine to form 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.[8] This urea derivative is then coupled with 4-chloro-7-methoxyquinoline-6-carboxamide in the presence of a base to yield Lenvatinib.[3]

Caption: Synthetic pathway from the carbamate intermediate to Lenvatinib.

Quality Control and Impurity Profiling

The purity of this compound is critical for the successful synthesis of Lenvatinib and for minimizing the formation of impurities in the final drug product. Any unreacted starting materials or side products from the carbamate formation step could potentially react in subsequent steps, leading to process-related impurities. A thorough understanding of the potential biological activity of these impurities is a crucial aspect of drug safety and regulatory compliance. Therefore, the characterization of the biological activity of the intermediate itself, as outlined in this guide, is a valuable exercise in ensuring the quality and safety of the final therapeutic agent.

Conclusion and Future Perspectives

While this compound is primarily valued as a synthetic intermediate, a comprehensive understanding of its potential biological activities is beneficial for both academic research and industrial drug development. The structural motifs present in this molecule strongly suggest a propensity for kinase and acetylcholinesterase inhibition. The experimental protocols detailed in this guide provide a robust framework for validating these inferred mechanisms of action.

Future research could involve screening this compound against a broader panel of kinases to identify any unexpected off-target activities. Furthermore, derivatives of this molecule could be synthesized and evaluated to explore new structure-activity relationships, potentially leading to the discovery of novel inhibitors for various therapeutic targets. A deeper understanding of the biological profile of synthetic intermediates like this compound contributes to a more holistic and safety-conscious approach to modern drug discovery and development.

References

- Google Patents. WO2020048963A1 - Process for the preparation of lenvatinib.

- (Reference for general carbam

- (Reference for general carbam

- (Reference for general carbam

- (Reference for general carbam

- Musilek, K., et al. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 9(2), 317-333.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

- Kratky, M., et al. (2016).

- (Reference for kinase inhibitor pharmacophores - placeholder)

-

European Patent Office. EP3620452A1 - Process for the preparation of lenvatinib. Available from: [Link]

- (Reference for kinase inhibitor pharmacophores - placeholder)

- (Reference for kinase inhibitor pharmacophores - placeholder)

- (Reference for Lenv

- (Reference for Lenv

- (Reference for AChE assay - placeholder)

- (Reference for Lenv

-

European Patent Office. EP 3 620 452 A1 - PROCESS FOR THE PREPARATION OF LENVATINIB. Available from: [Link]

- (Reference for AChE inhibition by carbam

- (Reference for AChE inhibition by carbam

- Zegzouti, H., et al. (2013). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. ASSAY and Drug Development Technologies, 11(3), 166-175.

- (Reference for antimicrobial activity of rel

- Matsui, J., et al. (2008). Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models. Clinical Cancer Research, 14(17), 5459-5465.

- Bak, A., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules, 24(7), 1276.

- (Reference for Lenv

- (Reference for pharmacophore modeling - placeholder)

- (Reference for AChE inhibition by carbam

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2020048963A1 - Process for the preparation of lenvatinib - Google Patents [patents.google.com]

- 4. Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8334239B2 - High affinity VEGF-receptor antagonists - Google Patents [patents.google.com]

- 6. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. data.epo.org [data.epo.org]

- 9. CN111349045A - Synthetic method of lenvatinib and novel intermediate - Google Patents [patents.google.com]

- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 11. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

Spectroscopic Characterization of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate: A Technical Guide

Affiliation: Advanced Spectroscopic Solutions

Introduction

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is a significant chemical entity, often identified as a related substance or impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Lenvatinib.[1] Its robust and unambiguous characterization is paramount for ensuring the purity, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data is proprietary, this document, grounded in established spectroscopic principles and data from analogous structures, offers a detailed predictive analysis to aid researchers and drug development professionals in its identification and characterization.

The molecular structure of this compound, with its distinct functional groups and substitution patterns, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for method development, validation, and routine quality control.

Molecular Structure and Properties

-

IUPAC Name: Phenyl (2-Chloro-4-hydroxyphenyl)-carbamate

-

CAS Number: 796848-80-1[1]

-

Molecular Formula: C₁₃H₁₀ClNO₃[1]

-

Molecular Weight: 263.68 g/mol [1]

Sources

The Emergence of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate as a Modulator of Kinase Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of targeted therapeutics, the modulation of protein kinases remains a cornerstone of drug discovery, particularly in oncology. This technical guide delves into the significance of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate as a pivotal kinase modulator. While recognized as a crucial intermediate in the synthesis of the multi-kinase inhibitor Lenvatinib, this document elucidates the intrinsic potential and mechanistic underpinnings of the title compound in its own right. We will explore its chemical synthesis, its implied interaction with key oncogenic signaling pathways, and provide detailed, field-proven methodologies for its characterization. This guide is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel kinase inhibitors.

Introduction: The Rationale for Targeting Kinases with Carbamate Scaffolds